![molecular formula C9H10N4 B2594783 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine CAS No. 1541829-45-1](/img/structure/B2594783.png)

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

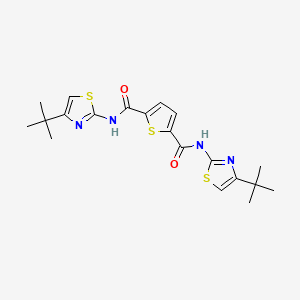

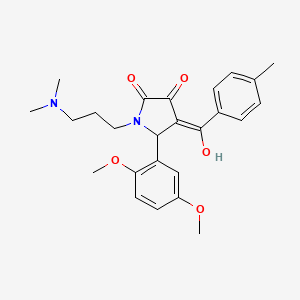

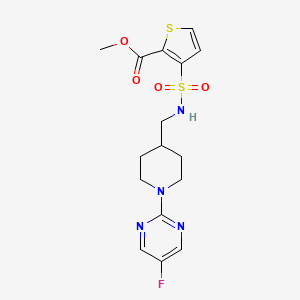

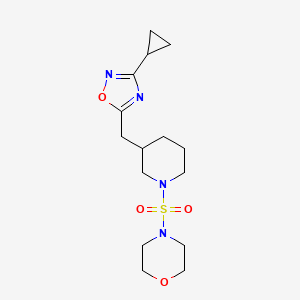

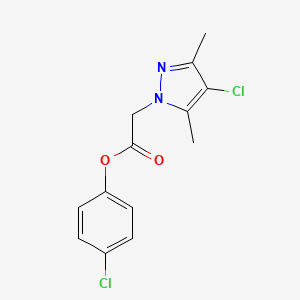

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be diverse and complex. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .科学的研究の応用

- Synthesis and Characterization : Researchers have successfully synthesized pyrazole-based ligands by condensing (3,5-dimethyl-1H pyrazol-1-yl)methanol A with appropriate primary amines . These ligands contain pyrazole sp2-nitrogen, pyridine sp2-nitrogen, and amine sp3-nitrogen, making them capable of coordinating with metals.

- Copper Complexes : The copper (II)-based complexes formed using these ligands exhibit excellent catalytic activity in the oxidation of catechol to o-quinone. Copper ions play a crucial role due to their similarity to the active sites in the catecholase enzyme .

- Rhodium-Catalyzed Reaction : 2-(1H-pyrazol-1-yl)pyridine reacts with internal alkynes under Rh(III) catalysis. This versatile process yields either C–H alkenylation products or indazole products, providing a valuable synthetic route .

- Antileishmanial and Antimalarial Effects : Hydrazine-coupled pyrazoles, including derivatives of our compound, exhibit potent antileishmanial and antimalarial activities. These compounds could serve as promising leads for drug development .

- Antipromastigote Activity : Compound 13, containing our pyrazole moiety, demonstrates strong in vitro antipromastigote activity. Molecular simulations reveal its favorable binding pattern in the LmPTR1 pocket .

- NAMPT Activation : The compound 1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-3-(pyridin-4-ylmethyl)urea acts as a potent NAMPT activator. It also exhibits attenuated CYP inhibition .

- Precursor for MOF Synthesis : Pyrazole-based ligands can serve as precursors for constructing metal organic frameworks (MOFs). These porous materials find applications in gas storage, separation, and catalysis .

Catalysis and Metal Complexes

C–H Functionalization

Antiparasitic Activity

Molecular Simulation Studies

Enzyme Activation

Metal Organic Frameworks (MOFs)

作用機序

Target of Action

Pyrazole-bearing compounds, which include 2-[(1h-pyrazol-1-yl)methyl]pyridin-4-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole-bearing compounds can have significant effects on various biological processes .

Result of Action

It is known that similar compounds have shown potent antileishmanial and antimalarial activities .

将来の方向性

特性

IUPAC Name |

2-(pyrazol-1-ylmethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-8-2-4-11-9(6-8)7-13-5-1-3-12-13/h1-6H,7H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCFENFWJICNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=NC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)

![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)

![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)